molecular formula C14H15N3O3S B11055503 1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid

1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B11055503
M. Wt: 305.35 g/mol
InChI Key: QQBFDMZXBNSSDT-UHFFFAOYSA-N
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Description

1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID is a heterocyclic compound that contains both a thienopyridine and a piperidine moiety

Preparation Methods

The synthesis of 1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID typically involves multi-step reactions starting from commercially available precursorsReaction conditions often include the use of strong acids or bases, high temperatures, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

Scientific Research Applications

1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID can be compared with other similar compounds such as:

    3-aminothieno[2,3-b]pyridine-2-carboxylic acid: Shares a similar core structure but lacks the piperidine moiety.

    4-aminobenzothieno[3,2-d]pyrimidine:

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

1-(3-aminothieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H15N3O3S/c15-10-9-2-1-5-16-12(9)21-11(10)13(18)17-6-3-8(4-7-17)14(19)20/h1-2,5,8H,3-4,6-7,15H2,(H,19,20)

InChI Key

QQBFDMZXBNSSDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C(C3=C(S2)N=CC=C3)N

Origin of Product

United States

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